2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzofuran moiety and an isoindole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-acetylbenzofuran with appropriate hydrazine derivatives. For instance, one method involves the reaction of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux for two hours . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of 2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . The isoindole structure may also contribute to the compound’s ability to interact with nucleic acids and proteins, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N′-[(1E)-1-(1-Benzofuran-2-yl)ethylidene]pyridine-4-carbohydrazide
- N′-[(1E)-1-(1-Benzofuran-2-yl)ethylidene]pyridine-3-carbohydrazide
- N′-[1-(1-Benzofuran-2-yl)ethylidene]-2-cyanoacetohydrazide
Uniqueness
2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione is unique due to its combination of benzofuran and isoindole structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
63160-29-2 |
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Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[1-(1-benzofuran-2-yl)ethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O3/c1-11(16-10-12-6-2-5-9-15(12)23-16)19-20-17(21)13-7-3-4-8-14(13)18(20)22/h2-10H,1H3 |
InChI Key |
SHCIGLGDJRAARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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